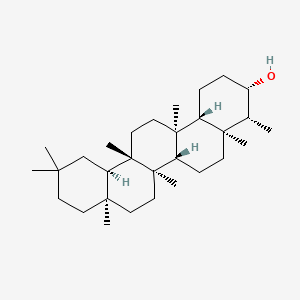
Eptazocine hydrobromide
Descripción general
Descripción
Eptazocine hydrobromide is a synthetic opioid analgesic developed by Nihon Iyakuhin Kogyo Co., Ltd. It is extensively used as a narcotic-antagonizing analgesic for relieving post-operative pains and pains from cancer . The compound is known for its efficacy in managing moderate to severe pain, making it a valuable asset in the medical field.
Mecanismo De Acción
Target of Action
Eptazocine hydrobromide primarily targets the κ (kappa) and μ (mu) opioid receptors . The κ opioid receptor is primarily involved in pain regulation, while the μ opioid receptor plays a role in pain relief, reward, and addiction .
Mode of Action
This compound acts as an agonist at the κ opioid receptor and an antagonist at the μ opioid receptor . As an agonist, it binds to and activates the κ opioid receptor, leading to analgesic effects. As an antagonist, it binds to the μ opioid receptor without activating it, blocking the receptor and preventing its activation .
Biochemical Pathways
It is known to be involved in theneuroactive ligand-receptor interaction pathway . This pathway involves the interaction of neuroactive substances with their corresponding receptors in the nervous system, leading to various physiological effects .
Result of Action
This compound has been found to have significant analgesic effects , making it useful for relieving post-operative pains and pains from cancer . It has also been found to improve anoxic changes in cerebral energy metabolism .
Análisis Bioquímico
Biochemical Properties
Eptazocine hydrobromide plays a significant role in biochemical reactions by interacting with specific opioid receptors in the brain and central nervous system. It primarily targets the κ opioid receptors as an agonist and the μ opioid receptors as an antagonist . These interactions modulate pain signals sent to the brain, thereby reducing the perception of pain. The compound’s binding to these receptors influences various biochemical pathways, including those involving G-proteins and adenylate cyclase .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to increase glucose content in normal mice without significantly altering glycolytic metabolites and high-energy phosphates . This suggests that this compound may improve anoxic changes in cerebral energy metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with opioid receptors. As a κ opioid receptor agonist, it activates these receptors, leading to analgesic effects. Conversely, as a μ opioid receptor antagonist, it blocks these receptors, mitigating some common side effects of opioid analgesics, such as respiratory depression . These interactions result in changes in gene expression and enzyme activity, contributing to its overall pharmacological profile.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, showing that it maintains its analgesic properties over a specific period. Long-term effects on cellular function have been observed, with studies indicating that this compound can improve anoxic changes in cerebral energy metabolism
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively alleviates pain without significant adverse effects. At higher doses, it may cause toxic or adverse effects, including respiratory depression and hypotension . These threshold effects highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been shown to increase glucose content in normal mice, suggesting its role in glucose metabolism The compound’s interactions with enzymes and cofactors involved in these pathways contribute to its overall metabolic profile
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been shown to cross the blood-brain barrier, indicating its ability to reach central nervous system targets . The compound’s distribution within tissues affects its localization and accumulation, influencing its pharmacological effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns affect its interactions with cellular components and contribute to its overall pharmacological profile .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of eptazocine hydrobromide involves a novel, mild, and practical asymmetric process starting from 1-methyl-7-methoxy-2-tetralone. The process is catalyzed by N-(p-trifluoromethylbenzyl)cinchonidinium bromide. The reaction conditions are optimized to obtain the product in excellent overall yield and purity . The commercial synthetic route involves traditional resolution with concomitant discard of 50% in mass of the unwanted isomer .
Industrial Production Methods: Industrial production methods for this compound typically involve phase-transfer asymmetric catalysis using cinchona alkaloid-derived quaternary ammonium salts. This method is practical and efficient, delivering the product in high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Eptazocine hydrobromide undergoes various chemical reactions, including alkylation and Mannich cyclization . These reactions are crucial for constructing the tricyclic compound in eight linear steps.
Common Reagents and Conditions: The synthesis involves reagents such as 1-methyl-7-methoxy-2-tetralone and 1,5-dibromopentane, with N-(p-trifluoromethylbenzyl)cinchonidinium bromide as the catalyst . The reaction conditions are optimized to achieve high yield and purity.
Major Products Formed: The major product formed from these reactions is this compound, which is obtained in excellent yield and purity .
Aplicaciones Científicas De Investigación
Eptazocine hydrobromide has a wide range of scientific research applications, including:
Comparación Con Compuestos Similares
Eptazocine hydrobromide is unique in its dual action as a kappa opioid receptor agonist and a mu opioid receptor antagonist . Similar compounds include:
Pentazocine: Another synthetic opioid analgesic with similar receptor interactions.
Dezocine: A compound with similar synthetic routes and applications in pain management.
Butorphanol: An opioid analgesic with kappa receptor agonist and mu receptor antagonist properties.
This compound stands out due to its optimized synthetic route, high yield, and purity, making it a valuable compound in both research and clinical settings .
Propiedades
IUPAC Name |
(1S,9S)-1,11-dimethyl-11-azatricyclo[7.4.1.02,7]tetradeca-2(7),3,5-trien-4-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO.BrH/c1-15-5-6-16(2)10-11(9-15)7-12-3-4-13(17)8-14(12)15;/h3-4,8,11,17H,5-7,9-10H2,1-2H3;1H/t11-,15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMISFPIWSMSMJD-GPKQSYPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(CC(C1)CC3=C2C=C(C=C3)O)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCN(C[C@@H](C1)CC3=C2C=C(C=C3)O)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72150-17-5 | |
| Record name | 1,6-Methano-1H-4-benzazonin-10-ol, 2,3,4,5,6,7-hexahydro-1,4-dimethyl-, hydrobromide (1:1), (1S,6S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72150-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eptazocine hydrobromide [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072150175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EPTAZOCINE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/865626Y4ON | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)oxidanium](/img/structure/B1671495.png)

